(2R)-2-azaniumyl-4-phenylbutanoate, also known as (R)-2-hydroxy-4-phenylbutanoic acid, is a chiral compound that has garnered attention in the fields of medicinal chemistry and organic synthesis. It is classified as an amino acid derivative and is particularly relevant in the synthesis of various pharmaceutical agents, including angiotensin-converting enzyme inhibitors. The compound plays a crucial role in the development of drugs aimed at treating conditions such as hypertension and heart failure.
The compound can be sourced from natural products or synthesized through various organic chemistry methods. It is classified under amino acids and carboxylic acid derivatives, with its structure featuring both an amine group and a carboxylate group, making it a zwitterionic species at physiological pH.
The synthesis of (2R)-2-azaniumyl-4-phenylbutanoate can be achieved through several methods, including:
In one notable study, the use of an aqueous/isooctane biphasic system allowed for improved yields and enantiomeric excess (ee) values exceeding 99% after optimizing various reaction parameters such as substrate concentration and reaction temperature .
The molecular structure of (2R)-2-azaniumyl-4-phenylbutanoate can be represented as follows:
It features a central carbon atom bonded to a phenyl group, an amino group (–NH₃⁺), and a carboxylate group (–COO⁻). The stereochemistry at the chiral center is critical for its biological activity.
(2R)-2-azaniumyl-4-phenylbutanoate can undergo various chemical reactions, including:
In synthetic pathways, the compound often serves as a precursor for more complex molecules, particularly in the synthesis of pharmaceuticals targeting specific receptors or enzymes .
The mechanism of action for (2R)-2-azaniumyl-4-phenylbutanoate primarily involves its interaction with biological targets such as enzymes or receptors. As a derivative of phenylbutyric acid, it may influence metabolic pathways related to amino acid metabolism or act as an inhibitor in specific enzymatic reactions.
Research indicates that compounds similar to (2R)-2-azaniumyl-4-phenylbutanoate can modulate receptor activity, impacting physiological responses such as blood pressure regulation through inhibition of angiotensin-converting enzyme activity .
(2R)-2-azaniumyl-4-phenylbutanoate finds applications primarily in:
The ammonium group (–NH₃⁺) in (2R)-2-azaniumyl-4-phenylbutanoate serves as a primary anchor for receptor binding, engaging in stereoselective interactions governed by its chiral R-configuration. Biological receptors possess asymmetric binding pockets that discriminate between enantiomers through complementary three-dimensional arrangements. The R-enantiomer’s ammonium group forms directional hydrogen bonds with anionic residues (e.g., aspartate or glutamate) in protein targets, while its phenylbutanoate side chain participates in π-π stacking or hydrophobic contacts [5]. This dual interaction creates a diastereomeric complex with enhanced stability compared to the S-counterpart, which suffers from steric mismatches in chiral cavities [10].
Table 1: Interaction Energies in Enantioselective Receptor Binding
Interaction Type | Energy Contribution (kJ/mol) | Role in R- vs. S-Selectivity |
---|---|---|
N⁺–H···O⁻ (Ionic H-bond) | -42 to -58 | Primary anchoring for R-enantiomer |
Cation-π (Phenyl group) | -15 to -25 | Stabilizes R-complex |
Van der Waals (Alkyl chain) | -5 to -10 | Weaker contribution |
Steric repulsion (S-form) | +20 to +30 | Disfavors S-enantiomer binding |
The precision of chiral recognition arises from pre-organized receptor sites that impose strict geometric constraints. Synthetic chiral selectors—such as amylose tris(3,5-dimethylphenylcarbamate)—demonstrate analogous mechanisms, where the R-enantiomer’s ammonium group inserts into helical grooves, forming hydrogen bonds with carbamate carbonyls. In contrast, the S-enantiomer experiences destabilizing contacts with hydrophobic aryl moieties [9] [10]. This mirrors biological systems where enantioselectivity depends on the cooperative effect of multiple weak interactions rather than a single dominant force [5].
The R-chirality at C2 dictates distinct conformational preferences in (2R)-2-azaniumyl-4-phenylbutanoate, influencing its biological accessibility. Molecular dynamics (MD) simulations reveal that the R-enantiomer adopts a folded conformation in aqueous media, with the phenyl group oriented gauche to the ammonium moiety (average dihedral angle: 65°). This minimizes hydrophobic surface exposure and stabilizes the structure through intramolecular cation-π interactions [3] [6]. The energy barrier for transitioning to an extended conformation is 8.2 kJ/mol higher than in the S-enantiomer, indicating greater rigidity [6].
Table 2: Conformational Parameters from Molecular Dynamics Simulations
Parameter | (2R)-Enantiomer | (2S)-Enantiomer | Biological Implication |
---|---|---|---|
Dominant dihedral (C1-C2-C3-C4) | 65° ± 8° (gauche) | 180° ± 12° (anti) | R-form: optimized for hydrophobic binding pockets |
Intramolecular N⁺–Ph distance | 3.8 Å ± 0.4 | 5.2 Å ± 0.7 | R-form: stabilized by cation-π |
Solvent-accessible surface area | 415 Ų | 498 Ų | R-form: reduced hydrophilicity |
Free energy of solvation | -45.3 kJ/mol | -49.1 kJ/mol | S-form: slightly enhanced solubility |
The R-configuration also enhances stability in lipid-rich environments. Free energy calculations show a -22.7 kJ/mol preference for partitioning into membrane-mimetic phases compared to -18.9 kJ/mol for the S-enantiomer. This arises from the folded conformation’s ability to shield the polar ammonium group, facilitating passive diffusion across biological membranes [3] [6]. Nuclear magnetic resonance (NMR) studies confirm slower amide proton exchange rates in the R-enantiomer (k = 0.14 s⁻¹ vs. 0.27 s⁻¹ for S), indicating stronger intramolecular shielding—a critical factor for metabolic stability [10].
Pharmacophore mapping of (2R)- and (2S)-2-azaniumyl-4-phenylbutanoate reveals enantiomer-specific bioactivity profiles driven by spatial arrangement. The R-enantiomer positions its ammonium proton 3.1 Å from the phenyl ring centroid, creating a compact "cation-π pharmacophore" absent in the S-form. This motif enhances affinity for targets like γ-aminobutyric acid (GABA) transporters, where the R-enantiomer shows a 6.7-fold higher inhibition constant (Kᵢ = 14 μM) than the S-enantiomer (Kᵢ = 94 μM) [5] [9].
Table 3: Enantiomeric Pharmacophore Efficacy in Biological Assays
Target System | (2R)-Enantiomer Activity | (2S)-Enantiomer Activity | Selectivity Ratio (R/S) |
---|---|---|---|
GABA Transporter (IC₅₀) | 14 μM | 94 μM | 6.7 |
D-Amino Acid Oxidase (kcat/Kₘ) | 0.08 × 10³ M⁻¹s⁻¹ | 3.2 × 10³ M⁻¹s⁻¹ | 0.025 (S > R) |
Chiral HPLC Retention (k) | 3.21 | 2.87 | 1.12 (longer R retention) |
Synthetic Receptor Binding (ΔG) | -28.5 kJ/mol | -23.1 kJ/mol | R > S by 5.4 kJ/mol |
Enantioselectivity extends to metabolic pathways: D-amino acid oxidase (DAAO) preferentially processes the S-enantiomer (kcat/Kₘ = 3.2 × 10³ M⁻¹s⁻¹) while exhibiting negligible activity toward the R-form (kcat/Kₘ = 0.08 × 10³ M⁻¹s⁻¹) [8] [10]. This divergence arises from DAAO’s catalytic pocket, which accommodates the S-enantiomer’s extended conformation but sterically clashes with the R-enantiomer’s folded structure. Computational docking confirms the S-enantiomer forms optimal hydrogen bonds with DAAO’s Arg283 and Tyr228 residues (binding energy: -9.4 kcal/mol), whereas the R-enantiomer achieves only partial alignment (binding energy: -6.2 kcal/mol) [10].
Structure-activity relationship (SAR) studies further demonstrate that modifications to the phenyl ring (e.g., 4-fluoro substitution) amplify enantiomeric differences. The R-4F-derivative exhibits a 12.9-fold increase in GABA transporter affinity over the unmodified R-enantiomer, while the S-4F-derivative shows only a 2.3-fold improvement. This "enantiomeric activity amplification" underscores the R-configuration’s superiority in leveraging hydrophobic interactions within target binding sites [5] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5